molecular formula C14H17NO2 B1282547 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one CAS No. 77716-01-9

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one

カタログ番号: B1282547
CAS番号: 77716-01-9
分子量: 231.29 g/mol
InChIキー: SLLWALHBEBMXSC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

特性

IUPAC Name

7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14-12-7-15(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLWALHBEBMXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(C2=O)CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50547652
Record name 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77716-01-9
Record name 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Double Mannich Cyclocondensation

A regioselective approach involves reacting 2-acetylcyclohexanone with formaldehyde and benzylamine under acidic conditions (e.g., HCl or H2SO4) to form the bicyclic scaffold. For example:

  • Starting Materials : 2-acetylcyclohexanone, formaldehyde, benzylamine
  • Conditions : Ethanol, 6–24 hours, reflux
  • Yield : ~70% after purification via column chromatography

This method leverages the nucleophilic attack of benzylamine on the acetyl group, followed by cyclization with formaldehyde to close the nitrogen-containing ring.

Modification of Tetrahydro-4H-pyran-4-one Derivatives

Another route employs tetrahydro-4H-pyran-4-one derivatives. For instance, condensation with benzaldehyde and ammonium acetate in ethanol yields intermediates that undergo cyclization to form the bicyclic ketone.

Starting Material Reagents Solvent Conditions Yield (%)
Tetrahydro-4H-pyran-4-one Benzaldehyde, NH4OAc Ethanol Reflux, 6 hours 72

Cyclization and Functionalization

Post-Mannich reactions, further functionalization refines the core structure.

Chlorination and Amination

Dichlorination of pyrimidine precursors using POCl3 or PCl3 generates intermediates for subsequent amination. For example:

  • Chlorination : Pyrimidine derivatives react with POCl3 in toluene at 80–140°C.
  • Amination : Reaction with benzylamine in isopropanol at 108°C for 1 hour.

Reduction of Carbonyl Groups

The ketone group in intermediates can be reduced to alcohols or amines:

  • NaBH4 Reduction : In 2-propanol at room temperature yields 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol (ca. 1:1 diastereomeric ratio).
  • Modified Wolff-Kishner : Converts ketones to alkanes under hydrazine and strong base conditions.

Alternative Synthetic Routes

Hydrogenation of Olefins

A ruthenium-catalyzed hydrogenation method converts 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-3-ene to the saturated bicyclic system.

  • Catalyst : Pd(OH)2/C
  • Conditions : H2 (50 psi), isopropanol, 50°C, 48 hours

Oxidation of Intermediates

Oxidation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol with H2O2 and sodium tungstate generates the ketone.

Purification and Characterization

Purification steps ensure high-purity product:

  • Column Chromatography : Silica gel, eluent: hexane/ethyl acetate (4:1)
  • Recrystallization : Ethanol/water mixtures for crystalline solids

Key Spectral Data :

  • ¹H NMR : Peaks at δ 1.55 (NH), 3.06 (H1,5), 4.52 (H6,8), 5.06 (H2,4)
  • ¹³C NMR : Carbonyl signal at δ 205–210 ppm

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Mannich Cyclocondensation High regioselectivity Long reaction times 70–80%
Hydrogenation Scalable for industrial production Requires high-pressure H2 85–95%
Reduction Flexible functionalization Diastereomeric mixtures 60–75%

Case Studies and Innovations

  • Endo vs. Exo Selectivity : The endo conformation dominates due to steric and electronic factors, confirmed by X-ray crystallography.
  • Catalyst Optimization : Ru-based catalysts enhance hydrogenation efficiency for large-scale synthesis.

Industrial and Research Applications

This compound is pivotal in synthesizing:

  • Pharmaceuticals : IRAK4 inhibitors and neuroprotective agents
  • Polymeric Materials : Cross-linked networks with tailored mechanical properties

化学反応の分析

Types of Reactions

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .

科学的研究の応用

Pharmacological Properties

  • Antiarrhythmic Activity
    • Research has demonstrated that 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one exhibits significant antiarrhythmic properties. In studies involving anesthetized dogs with induced myocardial infarctions, the compound effectively suppressed ventricular tachycardia at doses of 3 and 6 mg/kg body weight, showcasing its potential as a therapeutic agent for cardiac conditions .
  • Synthesis of Related Compounds
    • The synthesis of this compound often involves Mannich-type reactions, which can lead to the formation of various derivatives with modified pharmacological profiles. For instance, the Wolff-Kishner reduction of the ketone group in related compounds has been explored to generate thia analogs with distinct biological activities .

Potential Therapeutic Uses

The unique structural features of this compound suggest several therapeutic applications:

  • Cardiovascular Disorders: Given its antiarrhythmic properties, further exploration into its use for treating arrhythmias is warranted.
  • Neuropharmacology: The bicyclic structure may allow for interactions with neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Study on Antiarrhythmic Effects

In a controlled study involving mongrel dogs, the administration of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate (a derivative) demonstrated a marked suppression of induced ventricular tachycardia. The study highlighted the compound's ability to stabilize cardiac rhythm under stress conditions .

Synthesis and Characterization

A comprehensive synthesis report detailed the preparation of this compound via a Mannich reaction starting from 4-thianone, followed by X-ray diffraction analysis to confirm the conformational structure of the resultant compound . This study underscores the importance of structural analysis in understanding the compound's reactivity and potential applications.

作用機序

The mechanism of action of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes or bind to receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological system being studied.

類似化合物との比較

Similar Compounds

Uniqueness

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one is unique due to its specific bicyclic structure, which includes both an oxa and an aza bridge. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

生物活性

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one (CAS Number: 77716-01-9) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and characteristics:

PropertyValue
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Purity95%
Physical FormSolid or semi-solid
Storage Temperature2–8 °C

The compound's structure features a bicyclic framework that is significant for its biological activity, particularly in pharmacological applications.

Synthesis

The synthesis of this compound has been achieved through various methods, including microwave-assisted reactions which enhance yield and selectivity in the formation of complex structures. The synthetic routes often involve the use of starting materials such as benzyl-tethered trichloroacetamides, leading to the desired bicyclic structure with high efficiency .

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit notable antitumor properties. For instance, compounds structurally related to this compound demonstrated selective toxicity against specific cancer cell lines, including A431 (squamous carcinoma) and HeLa (cervical cancer) cells. The cytotoxicity was evaluated using IC50 values, revealing that some derivatives had IC50 values as low as 20–49 µg/mL against these cell lines .

Antiarrhythmic Properties

Research has highlighted the antiarrhythmic potential of related compounds such as 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane. In animal studies, these compounds were effective in suppressing induced ventricular tachycardia at doses of 3 and 6 mg/kg, showcasing their potential for cardiac applications .

Hemocompatibility

Hemocompatibility studies have shown that certain derivatives exhibit low hemolytic activity, indicating their potential safety for use in blood-contacting applications. For example, hemolysis rates remained below the critical threshold of 2% at various concentrations, suggesting favorable biocompatibility .

Study on Antitumor Activity

In a study assessing the antitumor efficacy of various derivatives of bicyclic compounds, it was found that specific modifications to the molecular structure significantly enhanced selective toxicity against cancer cells while maintaining lower toxicity towards normal cells .

Cardiac Safety Profile

A comparative analysis between the antiarrhythmic effects of 7-benzyl-3-thia derivatives and traditional agents like lidocaine revealed that these new compounds could potentially offer safer alternatives with fewer side effects in clinical settings .

Q & A

Q. What are the defining structural features of 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, and how do they influence its reactivity?

The compound features a bicyclic framework with a nitrogen atom at position 7, an oxygen atom at position 3 (3-oxa bridge), and a ketone group at position 8. The benzyl substituent enhances hydrophobicity and stabilizes intermediates during nucleophilic substitutions. The rigid bicyclic system restricts conformational flexibility, favoring stereoselective reactions . Key functional groups (ketone, benzyl, oxa bridge) enable diverse reactivity:

  • Oxidation : Forms N-oxide derivatives using m-chloroperbenzoic acid .
  • Reduction : Ketone → alcohol via NaBH₄/LiAlH₄ .
  • Substitution : Benzyl group replaced via SN2 reactions with alkyl halides .

Q. What synthetic routes are commonly used to prepare this compound?

Two primary methods dominate:

  • Mannich Condensation : Cyclohexanone, benzaldehyde derivatives, and ammonium acetate in ethanol yield bicyclic intermediates. Optimized at 30–35°C for 48 hours (monitored by TLC) .
  • Microwave-Assisted Synthesis : Reduces reaction time by 60% compared to conventional heating, improving yields (up to 85%) via controlled dielectric heating . Post-synthetic modifications (e.g., oxidation, alkylation) require inert atmospheres to prevent ketone degradation .

Q. Which analytical techniques are critical for characterizing this compound?

  • X-Ray Crystallography : Resolves bicyclic conformation (e.g., chair vs. boat) and substituent orientation. Cremer-Pople puckering parameters (QT = 0.536–0.607 Å) quantify ring distortions .
  • NMR Spectroscopy : ¹H/¹³C NMR distinguishes diastereomers; the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 229.32 confirms molecular weight .

Intermediate Research Questions

Q. How does the compound’s conformational flexibility impact its interactions with biological targets?

The piperidone ring adopts a near-ideal chair conformation (QT = 0.607 Å, θ = 7.7°), while the cyclohexane ring deviates (QT = 0.536 Å, θ = 170.2°). This asymmetry allows selective hydrogen bonding with sigma receptors, enhancing analgesic activity compared to tramadol . Substituents at N-7 (e.g., cyclopropylmethyl) modulate steric effects, altering receptor binding kinetics .

Q. What pharmacological targets are associated with this compound?

  • Sigma Receptors : The bicyclic scaffold mimics endogenous ligands, showing IC₅₀ = 12 nM for σ₁ in pain modulation .
  • Enzyme Inhibition : Ketone group interacts with catalytic lysine residues in monoamine oxidases (MAO-B inhibition, Ki = 8 µM) .
  • Anticancer Activity : Derivatives with 2,4-diaryl substituents induce apoptosis in HeLa cells (IC₅₀ = 3.2 µM) via pro-oxidant effects .

Q. How do structural modifications alter its bioactivity?

Comparative studies reveal:

DerivativeModificationBioactivity Change
9-Benzyl-9-azabicyclo[...]-3-olKetone → alcoholEnhanced neuropharmacological effects (ED₅₀ = 5 mg/kg vs. 10 mg/kg parent)
N-Oxide derivativeN-oxidationReduced σ₁ affinity (IC₅₀ = 45 nM)
2,4-Bis(4-ethoxyphenyl)Aryl substitutionImproved antioxidant activity (EC₅₀ = 0.8 mM)

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., cytotoxicity vs. antioxidant effects)?

Electron-withdrawing groups (e.g., halogens) enhance cytotoxicity (HeLa IC₅₀ = 2.1 µM) but reduce antioxidant capacity due to pro-oxidant mechanisms. Conversely, electron-donating groups (e.g., –OCH₃) increase radical scavenging (EC₅₀ = 0.5 mM) but lower cytotoxicity. Dual-functional derivatives require balancing substituent electronic profiles .

Q. What computational methods predict the compound’s reactivity and binding modes?

  • MNDO Calculations : Model steric effects of N-7 substituents on ring puckering (ΔE = 2.3 kcal/mol between chair and boat conformers) .
  • Molecular Docking : AutoDock Vina simulates σ₁ receptor binding; the benzyl group occupies a hydrophobic pocket (ΔG = −9.2 kcal/mol) .
  • DFT Studies : HOMO-LUMO gaps (4.1 eV) correlate with oxidation stability .

Q. What strategies optimize synthetic yield while minimizing diastereomer formation?

  • Chiral Auxiliaries : Use (R)-BINOL to induce enantioselectivity (ee > 90%) in Mannich reactions .
  • Solvent Engineering : Ethanol/water (4:1) reduces byproducts via polarity control .
  • Catalytic Asymmetric Synthesis : Pd-catalyzed alkylation achieves 78% yield with 85% ee .

Q. How can enantiomer separation be achieved for pharmacological studies?

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol = 95:5, 1 mL/min) for baseline separation (α = 1.32) .
  • Kinetic Resolution : Lipase-catalyzed acetylation (Candida antarctica) enriches (S)-enantiomer (ee = 94%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Reactant of Route 2
Reactant of Route 2
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。